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Compound of Interest

Compound Name: Fmoc-10-Adc-OH

Cat. No.: B557996 Get Quote

Introduction: N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid (Fmoc-10-Adc-OH) is

a bifunctional linker molecule widely utilized in the fields of peptide synthesis and antibody-drug

conjugate (ADC) development. Its structure incorporates a lipophilic 10-carbon aliphatic chain,

which provides spacing and can influence the physicochemical properties of the final

conjugate. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine

allows for its orthogonal removal under basic conditions, a cornerstone of solid-phase peptide

synthesis (SPPS). The terminal carboxylic acid enables conjugation to various molecules,

including amine functionalities on antibodies or other carriers. This guide provides a detailed

overview of the chemical properties, specifications, and common experimental workflows

involving Fmoc-10-Adc-OH.

Chemical Properties and Specifications
The chemical and physical properties of Fmoc-10-Adc-OH are crucial for its application in

synthesis and bioconjugation. Below is a summary of its key specifications.
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Property Value Reference

Molecular Formula C₂₅H₃₁NO₄ [1][2]

Molecular Weight 409.52 g/mol [1][2][3]

CAS Number 143688-82-8 [1][2]

IUPAC Name

10-(9H-fluoren-9-

ylmethoxycarbonylamino)deca

noic acid

[1]

Synonyms

Fmoc-10-aminodecanoic acid,

N-(9-

Fluorenylmethyloxycarbonyl)-1

0-amino-decanoic acid

[1]

Purity Typically ≥95% or ≥96%

Appearance White to off-white solid

Melting Point

Not consistently reported;

requires experimental

determination.

Solubility

Soluble in organic solvents

such as Dimethylformamide

(DMF), Dichloromethane

(DCM), and Dimethyl sulfoxide

(DMSO).

Topological Polar Surface Area 75.6 Å² [1]

XLogP3-AA 5.8 [1]

Experimental Protocols
Fmoc-10-Adc-OH is a key reagent in two primary areas of research and development: solid-

phase peptide synthesis and the construction of antibody-drug conjugates.

Solid-Phase Peptide Synthesis (SPPS)
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In SPPS, Fmoc-10-Adc-OH can be incorporated into a peptide sequence to introduce a long-

chain aliphatic spacer. This can be useful for creating peptides with modified pharmacokinetic

properties or for presenting a specific pharmacophore at a distance from the peptide backbone.

Methodology:

Resin Preparation: A suitable solid support (e.g., Wang resin for a C-terminal acid or Rink

amide resin for a C-terminal amide) is swelled in an appropriate solvent like DMF.

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed

by treating the resin with a 20% solution of piperidine in DMF. This exposes the free amine

for the next coupling step.

Coupling of Fmoc-10-Adc-OH: Fmoc-10-Adc-OH is pre-activated using a coupling reagent

such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in

the presence of a base like DIPEA (N,N-diisopropylethylamine). The activated linker is then

added to the resin, and the coupling reaction is allowed to proceed until completion, which

can be monitored by a qualitative ninhydrin test.

Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents and

byproducts.

Chain Elongation: The Fmoc group on the newly coupled Fmoc-10-Adc-OH is deprotected

as in step 2, and the next Fmoc-protected amino acid is coupled to the growing peptide

chain.

Cleavage and Deprotection: Once the desired peptide sequence is synthesized, the peptide

is cleaved from the resin, and all side-chain protecting groups are removed simultaneously

using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various

scavengers.
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1. Resin Swelling

2. Fmoc Deprotection
(20% Piperidine/DMF)

3. Coupling of Fmoc-10-Adc-OH
(HBTU/DIPEA)

4. Washing (DMF)

5. Fmoc Deprotection

6. Couple Next Amino Acid

Repeat Steps 5 & 6 7. Cleavage from Resin
(TFA Cocktail)

8. Peptide Purification
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Fmoc-SPPS Workflow

Antibody-Drug Conjugate (ADC) Synthesis
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Fmoc-10-Adc-OH can serve as a linker to attach a cytotoxic payload to an antibody. The

decanoic acid chain provides spacing between the antibody and the drug, which can be crucial

for the drug's efficacy and can influence the overall properties of the ADC.

Methodology:

Drug-Linker Synthesis:

Fmoc Deprotection: The Fmoc group of Fmoc-10-Adc-OH is removed using a solution of

20% piperidine in DMF to yield the free amine of 10-aminodecanoic acid.

Payload Conjugation: The cytotoxic drug, which typically has a reactive functional group

(e.g., a carboxylic acid), is activated and then reacted with the free amine of the

deprotected linker. This forms a stable amide bond, creating the drug-linker conjugate.

Antibody-Drug Conjugation:

Antibody Preparation: The monoclonal antibody (mAb) is prepared in a suitable buffer. If

conjugation is to occur at lysine residues, the buffer pH is typically adjusted to be slightly

basic (pH ~8-9) to ensure the lysine side-chain amines are deprotonated and nucleophilic.

Activation of Drug-Linker: The carboxylic acid of the drug-linker conjugate is activated to

form a highly reactive intermediate. A common method is the use of 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide

(NHS) or its water-soluble analog, Sulfo-NHS.

Conjugation to Antibody: The activated drug-linker is added to the antibody solution. The

activated ester reacts with the amine groups of lysine residues on the antibody surface to

form stable amide bonds.

Purification: The resulting ADC is purified to remove any unconjugated drug-linker,

unconjugated antibody, and other reaction components. Common purification techniques

include size exclusion chromatography (SEC) and protein A affinity chromatography.
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Drug-Linker Synthesis

Antibody-Drug Conjugation

1. Fmoc Deprotection of
Fmoc-10-Adc-OH

2. Conjugation to
Cytotoxic Payload

4. Activation of Drug-Linker
(EDC/NHS)3. Antibody Preparation

5. Conjugation to Antibody

6. ADC Purification
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ADC Synthesis Workflow

Conclusion
Fmoc-10-Adc-OH is a versatile and valuable tool in the synthesis of complex biomolecules. Its

well-defined chemical properties and predictable reactivity make it a reliable component in both

solid-phase peptide synthesis and the construction of antibody-drug conjugates. The long

aliphatic chain provides a means to modulate the properties of the resulting molecules, offering

a level of control that is highly sought after in drug design and development. The experimental

protocols outlined in this guide provide a foundation for the successful application of Fmoc-10-
Adc-OH in these cutting-edge areas of biomedical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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